4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide is a synthetic compound that belongs to the class of arylpiperazine derivatives. These derivatives are widely studied in medicinal chemistry for their potential application as ligands for various neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors []. This particular compound has demonstrated potential as an atypical antipsychotic agent [].
Synthesis Analysis
The synthesis of 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide has been achieved using microwave irradiation as a key step. This method involves reacting acetyl glycine (I) with substituted piperazines, specifically 1-(3-Chlorophenyl)piperazine, in the presence of N,N′-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) as a solvent []. The reaction is carried out under microwave irradiation for a short duration, typically 3-5 minutes, leading to the formation of the target compound [].
Molecular Structure Analysis
Arylpiperazine core: This structural motif is crucial for binding to various neurotransmitter receptors, including dopamine and serotonin receptors [, , , ].
3-Chlorophenyl substituent: This substituent on the piperazine ring can influence the compound's binding affinity and selectivity for specific receptor subtypes [, ].
Benzamide moiety: This group can contribute to hydrogen bonding interactions with target proteins, enhancing binding affinity [].
Acetamide linker: This linker between the piperazine and benzamide moieties can influence the compound's flexibility and overall molecular shape, impacting its interactions with target receptors [].
Mechanism of Action
The mechanism of action for 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide as a potential atypical antipsychotic agent is thought to involve antagonism of both dopamine D2 and serotonin 5-HT2A receptors []. This dual action is considered beneficial for atypical antipsychotics as it may contribute to improved efficacy and reduced side effects compared to typical antipsychotics, which primarily target D2 receptors [].
Compound Description: 2-[4-(3-chlorophenyl) piperazin-1-yl]-1,8-naphthyridine-3-carboxylic acid, also referred to as compound 7e, is a novel 5-hydroxytryptamine3 (5-HT3) receptor antagonist. Preclinical studies suggest it exhibits antidepressant- and anxiolytic-like effects in rodent behavioral models. For example, it reduced immobility time in the forced swim test and tail suspension test, potentiated 5-HTP-induced head twitch responses, and showed anxiolytic effects in the elevated plus maze, hole-board test, open field test, and light and dark aversion test [].
Relevance: This compound shares a 4-(3-chlorophenyl)piperazin-1-yl moiety with the target compound, 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide. Both compounds are based on the arylpiperazine scaffold, which is frequently incorporated in the development of compounds targeting serotonin receptors [, ].
Compound Description: This compound is a high-affinity and selective dopamine D4 receptor ligand. It displays nanomolar affinity for the D4 receptor (IC50 = 0.057 nM) and exhibits over 10,000-fold selectivity for D4 over the D2 receptor. It also demonstrates selectivity over serotonin 5-HT1A and adrenergic α1 receptors [].
Relevance: This compound, like the target compound 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, incorporates a substituted phenylpiperazine moiety. The presence of the benzamide group in both structures further highlights their structural similarity. These shared features suggest potential interest in evaluating 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide for activity at dopamine receptors, particularly the D4 subtype, given the known affinity of this class of compounds [, ].
Compound Description: This compound, denoted as 7, is a dopamine D4 receptor ligand designed and evaluated as a potential positron emission tomography (PET) tracer. It demonstrates nanomolar affinity for the D4 receptor, over 100-fold selectivity over D2, D3, 5-HT1A, 5-HT2A, 5-HT2C, and σ1 receptors, and favorable lipophilicity for brain penetration. It readily enters the central nervous system after intraperitoneal administration in mice [, ].
Relevance: This compound and the target compound 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide share a core structure consisting of a substituted phenylpiperazine linked to a benzamide moiety by a two-carbon chain. This structural similarity, combined with compound 7's ability to penetrate the brain, suggests potential interest in exploring 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide as a potential central nervous system-active agent [].
Compound Description: This series of thiouracil amide compounds were synthesized and evaluated as potential poly (ADP-ribose) polymerase (PARP) inhibitors in human breast cancer cells. These compounds displayed moderate to significant efficacy against breast cancer cells, with compound 5e demonstrating an IC50 value of 18 μM. Compounds 5a and 5e exhibited inhibition of PARP1 catalytic activity, enhanced PARP1 cleavage, increased phosphorylation of H2AX, and elevated CASPASE 3/7 activity [].
Relevance: While structurally distinct from the target compound 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, the presence of the substituted piperazine moiety in this series highlights the versatility of this chemical group in medicinal chemistry. The inclusion of the piperazine ring in compounds targeting diverse targets like PARP underscores its potential as a scaffold for developing novel therapeutics [].
Compound Description: SP-10 is a benzamide derivative investigated for its in vitro efficacy against HIV-1. It effectively inhibits viral replication at lower concentrations than zidovudine (AZT), even against the multidrug-resistant HIV-1 strain MDR-769. SP-10 also inhibits CCR5-sensitive HIV-1 BaL replication in human peripheral blood mononuclear cells, displays low toxicity, reduces CD4 and CCR5 expression on host cells, diminishes gp120 binding, and disrupts actin filament formation [].
Relevance: Although structurally different from the target compound 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, SP-10 also contains a substituted piperazine ring and a benzamide moiety. This shared structural motif highlights the potential of these chemical features in designing compounds with antiviral activity, particularly against HIV [].
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8) and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10)
Compound Description: These compounds, incorporating a 2-MeO-Ph-piperazine moiety linked to the amine group of 1-adamantanamine (compound 8) and memantine (compound 10) respectively, were synthesized and tested for their binding affinity to the 5-HT1A receptor. Both compounds showed high selectivity for the 5-HT1A receptor with binding constants of 1.2 nM and 21.3 nM, respectively [].
Relevance: Similar to 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, these compounds utilize an arylpiperazine scaffold, indicating the importance of this structure in developing selective ligands for serotonin receptors, especially the 5-HT1A subtype [].
Compound Description: This compound, designated as 6, is a promising anticonvulsant agent exhibiting better efficacy and protective index values than the reference drug valproic acid in the maximal electroshock and 6 Hz (32 mA) seizure tests. It also shows antinociceptive activity in the formalin model of tonic pain. Its likely mechanism of action involves interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels [].
Relevance: While structurally different from 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, compound 6 features a substituted phenylpiperazine moiety, highlighting the diverse pharmacological applications of this chemical scaffold. The potent anticonvulsant and antinociceptive effects observed with this compound suggest that further investigation of structurally related compounds, including the target compound, may be warranted for their potential therapeutic benefits [].
Compound Description: GLPG1690 is a clinically relevant autotaxin inhibitor developed from lead compound 1 by addressing hERG inhibition, CYP3A4 time-dependent inhibition, and pharmacokinetic properties. It effectively reduces plasma LPA levels, exhibits efficacy in a bleomycin-induced pulmonary fibrosis model in mice, diminishes extracellular matrix deposition in the lung, and lowers LPA 18:2 content in bronchoalveolar lavage fluid. It is currently undergoing clinical trials for idiopathic pulmonary fibrosis [].
Relevance: Although structurally distinct from the target compound 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, GLPG1690 incorporates a piperazine ring within its structure, emphasizing the relevance of this chemical moiety in medicinal chemistry and its application in developing therapeutics for various diseases, including pulmonary fibrosis [].
Compound Description: WC-10 is a N-phenyl piperazine analog with high affinity and selectivity for dopamine D3 receptors. It has a Kd of 1.2 nM for human HEK D3 receptors and 3.9 nM for rat Sf9 rD3 receptors. [3H]WC-10, the radiolabeled form of WC-10, has been utilized in autoradiography studies to map the distribution of D3 receptors in the brain [, ].
Relevance: Like 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, WC-10 features a phenylpiperazine moiety linked to a benzamide group, although with different substituents and linker length. This structural similarity, coupled with WC-10's high affinity for D3 receptors, makes 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide a potential candidate for investigation as a D3 receptor ligand [, ].
Compound Description: This compound is synthesized from the starting material duloxetine. It has been characterized by 1H NMR, IR, and MS. There is no available information on its biological activity. []
Relevance: Like the target compound 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, this compound contains a substituted piperazine ring, highlighting the common use of this moiety in medicinal chemistry. Further research is needed to investigate if this compound, synthesized from duloxetine, exhibits any relevant biological activity. []
2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7a·HCl) and 2-(6-(4-([1,1′-biphenyl]-2-yl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7b·HCl)
Compound Description: These N-hexyl trazodone derivatives were synthesized using a new microwave-assisted method. 7a·HCl exhibits high affinity for the 5-HT1AR, while 7b·HCl acts as a dual-acting ligand for 5-HT1A/5-HT7 receptors. Preclinical studies suggest that 7b·HCl, the dual antagonist of 5-HT1A/5-HT7 receptors, displays antidepressant activity in the forced swim test in mice, potentially stronger than the 5-HT1AR ligand 7a·HCl [].
Relevance: Similar to the target compound 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, compound 7a·HCl features a 4-(3-chlorophenyl)piperazine-1-yl moiety. This structural similarity points to the potential of exploring 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide for activity at serotonin receptors, given the documented affinity of these types of compounds for these targets [].
Compound Description: This compound, designated as K-604, is a potent and water-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). It exhibits 229-fold selectivity for human ACAT-1 over human ACAT-2. K-604 demonstrates enhanced aqueous solubility and improved oral absorption compared to its predecessor, compound 1. Due to its favorable pharmacological effects and safety profile, K-604 has been selected as a clinical candidate for diseases involving ACAT-1 overexpression [].
Relevance: Although structurally different from 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, the presence of the piperazine ring in K-604 highlights its versatility as a building block in medicinal chemistry. The success of K-604 in reaching clinical development for ACAT-1 inhibition emphasizes the potential of exploring structurally related compounds containing piperazine for diverse therapeutic applications [].
Compound Description: This compound was synthesized from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine with an optimized yield of 88.5%. Its structure has been confirmed but there is no available information regarding its biological activity [].
Relevance: The compound shares a substituted phenylpiperazine moiety with the target compound 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide. The presence of the chlorine substituent on the phenyl ring in both structures further emphasizes their structural similarity. Further research is needed to understand the biological activity of this compound and explore its potential applications [].
Compound Description: This compound is a newly developed, 123I-labelled potential dopamine D3 antagonist designed for Single-photon emission computed tomography (SPECT) studies. It may be useful for visualizing the D3 receptor in vivo, particularly in the context of researching schizophrenia, where hyperactivity of the D3 receptor system is thought to be implicated [].
Relevance: This compound and 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide share a common structural motif: a substituted phenylpiperazine connected to a benzamide. This similarity is noteworthy considering the potential of the 123I-labelled compound as a D3 antagonist for SPECT imaging in schizophrenia research. Given the shared structural features and the involvement of D3 receptors in various neurological disorders, exploring 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide for potential interaction with D3 receptors could be of interest [].
Compound Description: This compound is synthesized using an efficient, eco-friendly microwave-assisted click cyclocondensation reaction. The structure of this new 1,2,3-triazole derivative was characterized using IR, NMR, MS spectral data, and X-ray diffraction. It has been shown to adopt a conventional chair conformation for the piperazine ring [].
Relevance: Although this compound is structurally different from 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, it exemplifies the use of substituted piperazine rings as building blocks in synthesizing diverse heterocyclic compounds. This highlights the versatility of the piperazine moiety in drug design [].
Compound Description: This salt crystallizes with two independent 1-(3-chlorophenyl)piperazinium cations, two picrate anions, and a picric acid molecule. The piperazine ring in the cations adopts a chair conformation and contains a protonated nitrogen atom. The crystal structure is stabilized by various interactions including O—H⋯O hydrogen bonds, C—H⋯O interactions, C—H⋯Cl interactions, and π–π interactions [].
Relevance: Both this compound and 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide share the 3-chlorophenylpiperazine moiety, emphasizing the use of this specific group in different chemical contexts. While the salt focuses on crystallographic studies and intermolecular interactions, the presence of the shared moiety underscores the relevance of 3-chlorophenylpiperazine as a building block in medicinal chemistry [].
Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. Developed from tertiary sulfonamide 1, GNE-3500 exhibits significantly improved human and rat metabolic stabilities while maintaining a strong and highly selective RORc inverse agonist profile. It demonstrates favorable RORc cellular potency with 75-fold selectivity for RORc over other ROR family members and >200-fold selectivity over 25 other nuclear receptors [].
Relevance: Both GNE-3500 and 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide incorporate a piperazine ring in their structures. This shared feature highlights the prevalence of piperazine as a building block in medicinal chemistry for designing compounds targeting diverse therapeutic areas, including inflammatory diseases and potentially areas relevant to the target compound [].
Compound Description: This compound emerged as a promising lead from a series of over 30 novel analogues synthesized from the lead structure NGB 2904. Compound 29 displays superior D3 receptor binding affinities and selectivities compared to the parent ligand, with a Ki of 0.7 nM for hD3 and a D2/D3 selectivity ratio of 133. It acts as a potent antagonist at the D3 receptor, inhibiting quinpirole stimulation of mitogenesis [].
Relevance: Although structurally different from 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, compound 29 also contains a substituted phenylpiperazine moiety, highlighting the importance of this group in designing selective ligands for dopamine receptors, specifically the D3 subtype. The development of compound 29 as a high-affinity D3 receptor antagonist may offer insights into the structure-activity relationships of similar compounds, including the target compound [].
Compound Description: This compound is a potential positron emission tomography (PET) ligand designed for the in vivo study of glutamatergic neurotransmission. It displays a binding affinity (Ki) of 12 nM for the glycine binding site of the NMDA receptor and has a logD of 1.3 [].
Relevance: Despite being structurally different from 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, this compound highlights the use of piperazine derivatives in developing novel PET ligands for studying neurotransmission. This emphasizes the versatility of this chemical class in neuroscience research and drug development for neurological disorders [].
Compound Description: This compound is a 2-amine derivative of 5-arylidene-3H-imidazol-4(5H)-one, a new class of bacterial efflux pump inhibitors. It effectively reverses multidrug resistance (MDR) in Gram-negative bacteria, particularly E. coli, by inhibiting the AcrA/AcrB/TolC efflux pump. This compound has been crystallized with picolinic acid and 4-nitrophenylacetic acid to study its conformational behavior in different environments [].
Relevance: This compound, although structurally different from 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, highlights the significant role of substituted piperazine rings in medicinal chemistry. Its use in combating bacterial resistance mechanisms emphasizes the potential of this chemical scaffold in addressing challenging therapeutic targets [].
Compound Description: This series of twelve novel benzoxazole derivatives were synthesized and evaluated for their antimicrobial activity. They demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as the yeasts Candida albicans, Candida krusei, and Candida glabrata, with MIC values ranging from 3.12 to 50 μg/mL [].
Relevance: Although structurally distinct from 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, the inclusion of substituted piperazine rings in this series of benzoxazole derivatives underscores the importance of this chemical motif in medicinal chemistry. The promising antimicrobial activity observed with these compounds highlights the potential of piperazine-containing structures in developing novel therapeutic agents for infectious diseases [].
Compound Description: This compound is a potential positron emission tomography (PET) tracer for the 5-HT1A receptor. It acts as an agonist at the 5-HT1A receptor with an EC50 comparable to serotonin, demonstrated through cAMP formation and GTPγS binding assays. In vivo PET studies in baboons showed specific binding in brain regions rich in 5-HT1A receptors [].
Relevance: Similar to 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, this compound employs a substituted piperazine ring, signifying the value of this structure in creating ligands for serotonin receptors, particularly the 5-HT1A subtype [].
Compound Description: LPP1 is a promising analgesic agent that has shown efficacy in reducing tactile allodynia in a mouse model of chronic constriction injury (CCI), a model for neuropathic pain. It is also reported to have antioxidant properties and a favorable safety profile, lacking motor impairment effects and cytotoxicity at therapeutic doses. LPP1's mechanism of action may involve modulation of nerve growth factor (NGF) levels as it has been observed to increase NGF content in the sciatic nerve of treated mice [, ].
Relevance: Although structurally different from 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, LPP1 also contains a substituted phenylpiperazine moiety, indicating the potential of this scaffold for developing analgesics. The promising results obtained with LPP1 in neuropathic pain models, along with its favorable safety profile, encourage further investigation of structurally related compounds, including the target compound, for their potential therapeutic applications [, ].
Compound Description: This series of compounds was synthesized and evaluated as potential atypical antipsychotic agents. In vivo studies in Swiss albino mice revealed that compound P4 exhibited the most potent D2 antagonism in the climbing mouse assay model and 5-HT2A antagonism in the quipazine-induced head-twitch test [].
Relevance: The presence of the substituted piperazine ring in this series, like in 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, underscores the significance of this chemical group in designing compounds with potential central nervous system activity. The exploration of this series as potential atypical antipsychotic agents suggests a possible area of investigation for 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, given their shared structural features [].
Trazodone (TRZ)
Compound Description: Trazodone, chemically known as 2-{3-[4-(3-chlorophenyl)piperazin-1-yl] propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one, is an antidepressant drug. Cyclic voltammetry studies were conducted to investigate its electrochemical behavior and its binding interaction with bovine serum albumin (BSA) [].
Relevance: Trazodone shares the 4-(3-chlorophenyl)piperazin-1-yl moiety with the target compound 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide. This structural similarity highlights the use of this specific chemical group in designing compounds with central nervous system activity, particularly in the realm of antidepressants [].
Compound Description: This series of compounds, designed based on the partial agonist BP 897, are dopamine D2 and D3 receptor ligands. Structural modifications in the spacer and aryl moiety led to compounds with improved affinity and selectivity, particularly for the D3 receptor. Molecular modeling studies helped define the structure-activity relationship for D2/D3 receptor selectivity [].
Relevance: The compounds in this series, like 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, feature an arylpiperazine unit connected to a carboxamide group. This structural similarity, along with the exploration of these compounds as dopamine receptor ligands, particularly D3-selective ones, suggests that investigating the target compound for potential interactions with dopamine receptors, especially D3, might be of interest [].
Relevance: While structurally distinct from 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, this series of compounds shares the presence of a substituted piperazine ring, underscoring the significance of this moiety in medicinal chemistry. The fact that these compounds are recognized for their biological activity encourages further investigation to understand their mechanisms of action and potential therapeutic applications. It also indirectly suggests that exploring the biological activities of other piperazine-containing compounds, like the target compound, might be worthwhile [].
N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides
Compound Description: This series of compounds, designed as modifications of the dopamine D3 receptor pharmacophore, aims to improve D3 receptor affinity and selectivity. Some compounds from this series have emerged as high-affinity D3 receptor antagonists, displaying up to 400-fold selectivity over the D2 receptor subtype. They also show exceptional selectivity for D3 receptors over 60 other receptors, making them valuable tools for in vivo research [].
Relevance: Although structurally diverse, this series of compounds, like 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, feature a substituted phenylpiperazine moiety, emphasizing its importance in designing selective ligands for dopamine receptors, especially the D3 subtype. The successful development of highly selective D3 antagonists within this series provides valuable insights for designing and optimizing similar compounds, including the target compound, for potential D3 receptor interactions [].
Compound Description: This compound was synthesized as a potential 5-HT1A receptor agonist PET ligand. Despite showing promising in vitro characteristics, in vivo positron emission tomography (PET) studies in baboons revealed rapid brain uptake but a lack of specific binding, indicating its un-suitability as a 5-HT1A agonist PET ligand for clinical studies [].
Relevance: Similar to 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, this compound incorporates a substituted phenylpiperazine moiety, highlighting the importance of this structural feature in designing compounds that target serotonin receptors, particularly the 5-HT1A subtype. Even though this compound was ultimately unsuccessful as a PET ligand, its development provides valuable information for designing and optimizing similar compounds, including the target compound, for potential 5-HT1A receptor interactions [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.